

6-Bromo-8-chloroquinoline molecular structure and weight

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **6-Bromo-8-chloroquinoline**

Cat. No.: **B599952**

[Get Quote](#)

An In-Depth Technical Guide to **6-Bromo-8-chloroquinoline** for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of the molecular structure, properties, and key experimental considerations for **6-Bromo-8-chloroquinoline**, a halogenated quinoline derivative of interest in medicinal chemistry and synthetic organic chemistry.

Molecular Structure and Properties

6-Bromo-8-chloroquinoline is a heterocyclic aromatic compound. The quinoline core is substituted with a bromine atom at the 6th position and a chlorine atom at the 8th position.

Molecular Structure:

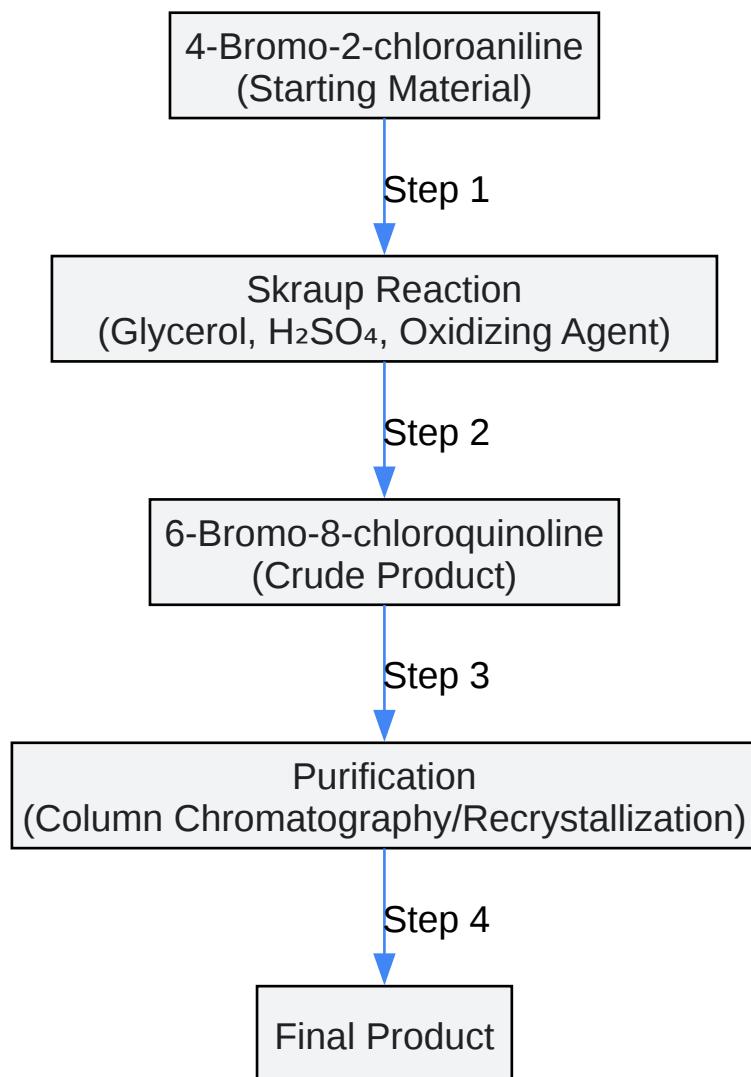
The structure of **6-Bromo-8-chloroquinoline** is characterized by the following identifiers:

- IUPAC Name: **6-bromo-8-chloroquinoline**^[1]
- SMILES:Clc1cc(Br)cc2cccnc12
- InChI Key: BDEUOIMCEVFYET-UHFFFAOYSA-N^[2]

Quantitative Data Summary

The key physicochemical properties of **6-Bromo-8-chloroquinoline** are summarized in the table below for easy reference.

Property	Value	Reference(s)
Molecular Formula	C ₉ H ₅ BrCIN	[1] [2] [3] [4] [5]
Molecular Weight	242.50 g/mol	[1] [2] [3] [4] [5] [6]
CAS Number	16567-13-8	[1] [3] [4]
Appearance	Solid	[2]
Melting Point	119.5-120 °C	[3]
XLogP3	3.1	[1]
Hydrogen Bond Donors	0	[1]
Hydrogen Bond Acceptors	1	[1]


Experimental Protocols

While a specific, detailed synthesis protocol for **6-Bromo-8-chloroquinoline** is not readily available in the provided search results, a plausible multi-step synthetic route can be proposed based on established methodologies for analogous quinoline derivatives, such as the Skraup synthesis and subsequent halogenation reactions.

Proposed Synthesis of **6-Bromo-8-chloroquinoline**

The synthesis can be envisioned as a multi-step process starting from a commercially available substituted aniline.

Logical Synthesis Workflow

[Click to download full resolution via product page](#)

Caption: Proposed synthetic pathway for **6-Bromo-8-chloroquinoline**.

Step 1: Skraup Synthesis of **6-Bromo-8-chloroquinoline**

This step involves the cyclization of 4-bromo-2-chloroaniline with glycerol in the presence of an acid catalyst and an oxidizing agent to form the quinoline ring system.

- Materials:

- 4-Bromo-2-chloroaniline
- Glycerol

- Concentrated Sulfuric Acid (H_2SO_4)
- An oxidizing agent (e.g., arsenic acid or nitrobenzene)
- Ferrous sulfate (as a moderator)
- Procedure:
 - In a well-ventilated fume hood, carefully add concentrated sulfuric acid to a reaction vessel containing 4-bromo-2-chloroaniline and glycerol. The reaction is highly exothermic and requires careful temperature control.
 - Add ferrous sulfate to moderate the reaction.
 - Slowly add the oxidizing agent to the mixture.
 - Heat the reaction mixture under reflux. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
 - Once the reaction is complete, cool the mixture and carefully pour it onto ice.
 - Neutralize the acidic solution with a base (e.g., sodium hydroxide solution) until the crude product precipitates.
 - Filter the precipitate, wash with water, and dry.

Purification Protocol

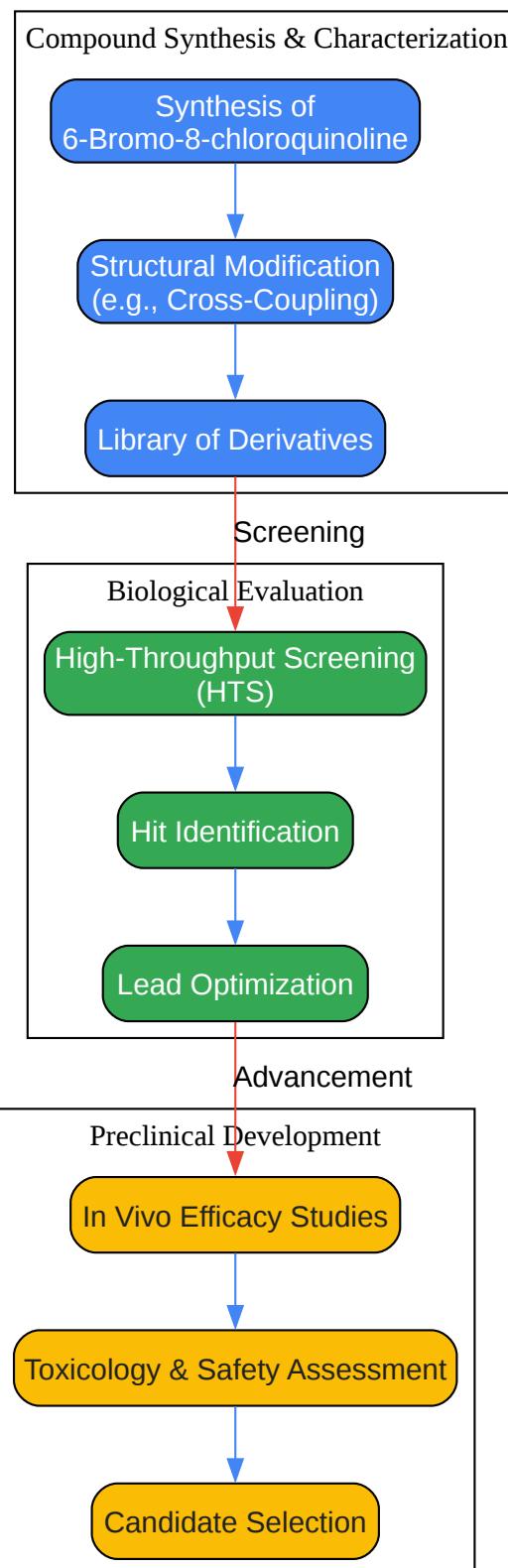
The crude product from the synthesis will likely contain impurities and requires purification.

- Method: Column chromatography or recrystallization.
- Procedure (Column Chromatography):
 - Prepare a silica gel slurry in a suitable non-polar solvent (e.g., hexane).
 - Pack a chromatography column with the slurry.

- Dissolve the crude **6-Bromo-8-chloroquinoline** in a minimal amount of a suitable solvent (e.g., dichloromethane or a hexane/ethyl acetate mixture).
- Load the dissolved sample onto the column.
- Elute the column with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexane).
- Collect fractions and monitor by TLC to identify the fractions containing the pure product.
- Combine the pure fractions and remove the solvent under reduced pressure to yield the purified **6-Bromo-8-chloroquinoline**.

Analytical Characterization: High-Performance Liquid Chromatography (HPLC)

To assess the purity of the synthesized compound, a reverse-phase HPLC method can be employed.


- Instrumentation: A standard HPLC system with a UV-Vis detector.
- Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 μ m particle size).
- Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. A small amount of an acid like formic acid can be added for better peak shape.
- Flow Rate: Typically 1.0 mL/min.
- Detection Wavelength: 254 nm is generally suitable for aromatic compounds like quinolines.
- Sample Preparation:
 - Accurately weigh and dissolve a sample of **6-Bromo-8-chloroquinoline** in the mobile phase or a compatible solvent (e.g., acetonitrile) to a known concentration (e.g., 1 mg/mL).
 - Filter the solution through a 0.45 μ m syringe filter before injection.

- Purity Assessment: The purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.

Application in Drug Discovery

Quinoline derivatives are a well-established class of "privileged structures" in medicinal chemistry, known for their wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. **6-Bromo-8-chloroquinoline**, with its specific substitution pattern, serves as a valuable scaffold for the development of novel therapeutic agents. The bromine and chlorine atoms provide reactive handles for further chemical modifications, such as Suzuki or Buchwald-Hartwig cross-coupling reactions, enabling the synthesis of a diverse library of derivatives for biological screening.

Logical Workflow for Drug Discovery Application

[Click to download full resolution via product page](#)

Caption: A logical workflow for the utilization of **6-Bromo-8-chloroquinoline** in a drug discovery program.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. 6-bromoquinolin-8-amine synthesis - [chemicalbook](http://chemicalbook.com) [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. 6-BROMO-4-CHLOROQUINOLINE synthesis - [chemicalbook](http://chemicalbook.com) [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [6-Bromo-8-chloroquinoline molecular structure and weight]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b599952#6-bromo-8-chloroquinoline-molecular-structure-and-weight\]](https://www.benchchem.com/product/b599952#6-bromo-8-chloroquinoline-molecular-structure-and-weight)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com